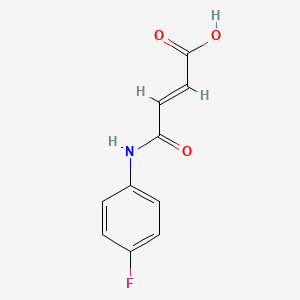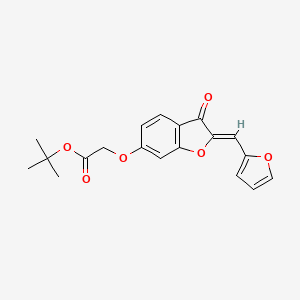
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine (MP-10) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MP-10 is a small molecule that belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to act through multiple pathways. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to modulate the release of neurotransmitters, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects in various animal models. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively simple synthesis method, which allows for large-scale production. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent pharmacological effects, making it a promising candidate for drug development. However, one of the limitations of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for the study of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. One potential direction is the development of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine, which could lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could provide valuable information for the optimization of dosing regimens.
合成方法
The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine involves a multi-step process that starts with the reaction of 2-methylpiperidine with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(2-methylpiperidin-1-yl)but-3-enoate. This intermediate is then reacted with hydrazine hydrate and piperazine to form 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is relatively simple, and the yield can be improved by optimizing the reaction conditions.
科学研究应用
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects. In neuroscience, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release.
属性
IUPAC Name |
3-(2-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-4-2-3-9-19(12)14-6-5-13(16-17-14)18-10-7-15-8-11-18/h5-6,12,15H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSPZOYXAWCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

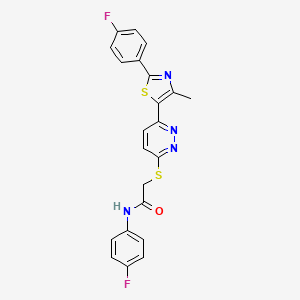
![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)
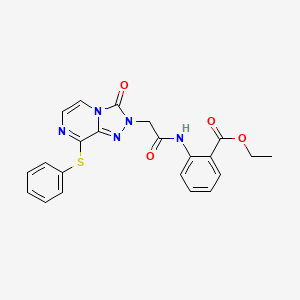
![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)
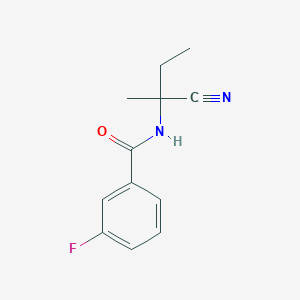
![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)

